![molecular formula C21H23N3O B5699496 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide](/img/structure/B5699496.png)
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide
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Overview
Description
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide, also known as CXB, is a small molecule drug that has gained attention in the field of scientific research due to its potential therapeutic applications. CXB is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response pathway.
Mechanism of Action
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a selective inhibitor of COX-2, which is an enzyme that plays a crucial role in the inflammatory response pathway. COX-2 is induced in response to inflammation and produces prostaglandins that promote inflammation and pain. By inhibiting COX-2, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as IBD and rheumatoid arthritis. Another direction is to explore its mechanisms of action and identify new targets for drug development. Additionally, the development of new formulations of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide that improve its solubility and half-life could enhance its effectiveness in vivo. Overall, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a promising drug candidate with potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide involves the reaction of 5-cyclohexyl-1H-benzimidazole-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide.
Scientific Research Applications
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation-related disorders. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis.
properties
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-7-9-16(10-8-15)21(25)23-17-11-12-20-19(13-17)22-14-24(20)18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHOLHJJZPECIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide |
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